

Commercial Suppliers of (2-Iodoethyl)benzene: A Technical Guide

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Compound of Interest

Compound Name: (2-Iodoethyl)benzene

Cat. No.: B101923

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability and technical specifications of **(2-Iodoethyl)benzene** (CAS No. 17376-04-4). This key reagent is of significant interest to researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development due to its utility as a versatile building block, particularly in the synthesis of pharmaceutical intermediates. This document outlines commercially available sources, presents key quantitative data in a comparative format, and provides a detailed experimental protocol for a representative application.

Commercial Availability and Supplier Specifications

(2-Iodoethyl)benzene is readily available from a range of chemical suppliers. The following tables summarize the offerings from several prominent vendors, providing a comparative look at purity, available quantities, and key physical and chemical properties. Researchers are advised to consult the suppliers' websites for the most current pricing and availability.

Table 1: Commercial Suppliers and Product Specifications

Supplier	Product Number	Purity/Assay	Available Quantities
Sigma-Aldrich	380490	97%	5 mL
TCI Chemical	I0521	>98.0% (GC) (stabilized with Copper chip)	1 g, 5 g, 25 g
AK Scientific, Inc.	4037AL	Not specified	1 g
American Custom Chemicals Corporation	HCH0011758	Not specified	5 mL
ChemicalBook Suppliers	Multiple	Typically 98% or 99%	1 g, 5 g, 25 g, 100 g, 1 kg

Table 2: Physical and Chemical Properties of **(2-Iodoethyl)benzene**

Property	Value	Reference(s)
CAS Number	17376-04-4	[1] [2] [3] [4] [5]
Molecular Formula	C ₈ H ₉ I	[1] [2] [4]
Molecular Weight	232.06 g/mol	[2] [4]
Appearance	Clear colorless to red-brown liquid	[1]
Boiling Point	122-123 °C at 13 mmHg	[1] [3] [4]
Density	1.603 g/mL at 25 °C	[1] [3] [4]
Refractive Index (n ₂₀ /D)	1.601	[1] [3] [4]
Melting Point	-2.9 °C (estimate)	[1]
Flash Point	230 °F (110 °C)	[1]
Storage Temperature	2-8 °C, under inert gas (Nitrogen or Argon)	[1]

For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the respective supplier. Certificates of Analysis (CoA) for specific lots are also typically available from the supplier's website.

Applications in Drug Development and Organic Synthesis

(2-Iodoethyl)benzene is a valuable electrophile for the introduction of the 2-phenylethyl moiety in a variety of organic transformations. Its primary application in drug development is as a precursor for the synthesis of phenelzine (2-phenylethylhydrazine), a non-selective monoamine oxidase inhibitor (MAOI) used as an antidepressant and anxiolytic.^[6] The phenylethyl group is a common scaffold in many pharmaceutically active compounds.

The key reaction involving **(2-Iodoethyl)benzene** is the N-alkylation of amines and hydrazines. The iodine atom serves as an excellent leaving group in nucleophilic substitution reactions.

Experimental Protocols

The following section provides a detailed, representative experimental protocol for the synthesis of phenelzine from **(2-Iodoethyl)benzene**. This protocol is based on established methods for the N-alkylation of hydrazines.^{[7][8]}

Synthesis of Phenelzine (2-phenylethylhydrazine) from **(2-Iodoethyl)benzene**

Reaction Scheme:

Materials:

- **(2-Iodoethyl)benzene** (1.0 eq)
- Hydrazine hydrate (excess, e.g., 10 eq)
- Ethanol (anhydrous)
- Diethyl ether

- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve **(2-Iodoethyl)benzene** (1.0 eq) in anhydrous ethanol.
- Addition of Hydrazine: To the stirred solution, add an excess of hydrazine hydrate (e.g., 10 equivalents) dropwise at room temperature.
- Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up:
 - After the reaction is complete, cool the mixture to room temperature.
 - Remove the ethanol under reduced pressure using a rotary evaporator.
 - To the residue, add diethyl ether and water. Transfer the mixture to a separatory funnel.
 - Separate the organic layer. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

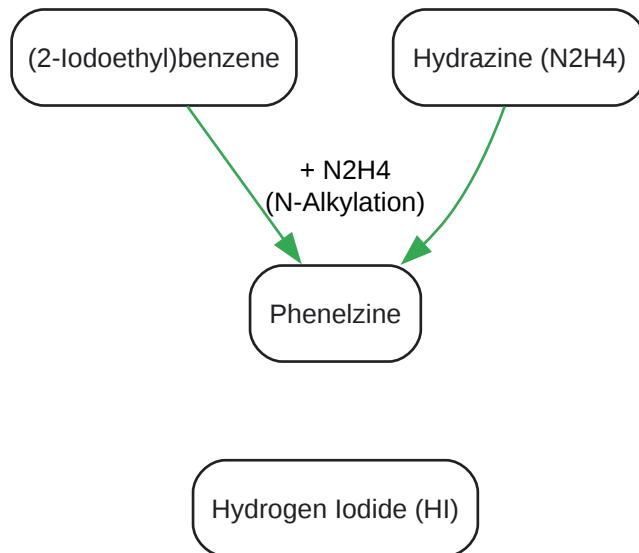
- Dry the organic layer over anhydrous magnesium sulfate.
- Purification:
 - Filter off the drying agent.
 - Concentrate the filtrate under reduced pressure to yield the crude product.
 - Purify the crude phenelzine by vacuum distillation or column chromatography on silica gel.

Safety Precautions: Hydrazine is toxic and corrosive. This experiment should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Visualizations

The following diagrams illustrate the synthetic pathway and a general experimental workflow.

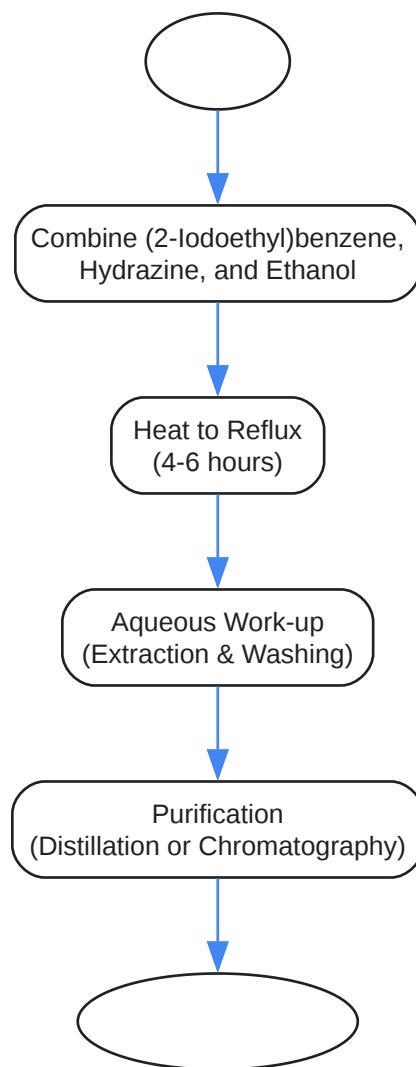
Synthesis of Phenelzine from (2-Iodoethyl)benzene



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Caption: Synthetic pathway for Phenelzine.

Experimental Workflow for Phenelzine Synthesis

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Caption: General experimental workflow.

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